molecular formula C17H28ClN3O2 B2888032 2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396782-59-4

2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2888032
CAS RN: 1396782-59-4
M. Wt: 341.88
InChI Key: KIFBIYJEAUWYGM-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C17H28ClN3O2 . It has a molecular weight of 341.9 g/mol . The IUPAC name for this compound is 2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H . This string represents the compound’s molecular structure in a standard format. The Canonical SMILES string is CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl , which is another way to represent the structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.9 g/mol . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 341.1870048 g/mol . The topological polar surface area is 49.6 Ų, and it has 23 heavy atoms . The compound has a formal charge of 0 and a complexity of 376 .

Scientific Research Applications

Synthesis and Spectral Characterization

Novel piperazine derivatives have been synthesized and characterized, showcasing the utility of similar compounds in creating molecules with potential biological activity. These derivatives have been evaluated for antimicrobial properties, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates the compound's relevance in developing new antimicrobial agents.

Antimicrobial and Antifungal Activities

Another study focused on azole-containing piperazine derivatives, designed and synthesized for in vitro antibacterial and antifungal evaluations. These compounds displayed moderate to significant activities, suggesting the chemical framework's potential in antimicrobial drug discovery (Gan, Fang, & Zhou, 2010).

Antitumor Activity

Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has been conducted to assess their anticancer potential. Some derivatives showed promising antiproliferative effects against breast cancer cells, highlighting the compound's application in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Luminescent Properties and Photo-induced Electron Transfer

Naphthalimide derivatives with piperazine substituents have been synthesized, displaying unique luminescent properties and photo-induced electron transfer capabilities. This suggests potential applications in the development of photoluminescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).

Synthesis of New Derivatives

The synthesis of new derivatives with specific functional groups, like the 1,2,4-triazine derivatives, shows the versatility of piperazine-containing compounds in creating diverse chemical entities. These derivatives have been explored for various biological activities, including antimicrobial and anticancer properties, which could lead to new therapeutic agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

properties

IUPAC Name

2-cyclopentyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-7-9-20(10-8-19)17(21)11-15-5-3-4-6-15;/h15H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFBIYJEAUWYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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